Methyl hexadeca-6,9,12-trienoate
Description
Contextualization of Polyunsaturated Fatty Acid Methyl Esters (FAMEs) in Chemical Biology
Fatty acid methyl esters (FAMEs) are derivatives of fatty acids formed through a process called transesterification, where the glycerol (B35011) component of a triglyceride is exchanged for a methyl group from methanol (B129727). creative-proteomics.comwikipedia.org This conversion is fundamental in various scientific and industrial fields. In chemical biology, FAME analysis is a cornerstone for lipidomics, enabling the quantification and profiling of fatty acids in biological samples like tissues and cells. creative-proteomics.com This analysis provides critical insights into the lipid metabolism changes associated with disease progression and can aid in the discovery of biomarkers. creative-proteomics.comnih.gov
The conversion to FAMEs is crucial because it makes the fatty acids more volatile, which is a prerequisite for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). quizlet.com These analytical techniques separate FAMEs based on factors like boiling point and their interaction with the GC column, allowing for the identification and quantification of individual fatty acids within a complex mixture. quizlet.com This methodology is widely applied, from characterizing the fatty acid profiles of microorganisms for identification purposes to assessing the quality of lipid-based pharmaceutical and nutraceutical formulations. creative-proteomics.comwikipedia.orgnih.gov
Significance of Hexadecatrienoic Acid Methyl Esters in Natural Products Chemistry
Hexadecatrienoic acids and their methyl esters are polyunsaturated fatty acids (PUFAs) that are found in various natural sources, including plant oils and marine organisms. nih.govrjptonline.org The specific isomer and its biological activity are of significant interest in natural products chemistry. For instance, the methanol extract of the sea urchin Diadema setosum was found to contain 6,9,12-Octadecatrienoic acid, Methyl ester, among other bioactive compounds. rjptonline.org Similarly, 7,10,13-Hexadecatrienoic acid, methyl ester has been identified as a major compound in the seed oil of Lepidium sativum. nih.gov
These compounds are often investigated for their potential pharmacological activities. Research has linked various fatty acid methyl esters found in natural extracts to a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrjptonline.orgnih.gov The presence of multiple double bonds in the carbon chain, as is the case with hexadecatrienoic acid methyl esters, influences their physical properties and their potential as precursors for the synthesis of other bioactive molecules. cymitquimica.com
Current Research Landscape and Knowledge Gaps for Methyl Hexadeca-6,9,12-trienoate
This compound is a specific isomer of hexadecatrienoic acid methyl ester. nih.govchemspider.com Its structure consists of a 16-carbon chain with three double bonds at the 6th, 9th, and 12th positions. cymitquimica.comevitachem.com The most commonly cited form is the (6Z,9Z,12Z) isomer, indicating that the hydrogen atoms around the double bonds are in a cis configuration. cymitquimica.comnih.gov
The existing body of scientific literature provides foundational chemical data for this compound. It is identified by the CAS number 873108-80-6. nih.govevitachem.comlgcstandards.com Synthesis can be achieved through the esterification of the corresponding hexadeca-6,9,12-trienoic acid with methanol, often using an acid catalyst. evitachem.com
However, a significant knowledge gap exists regarding the specific biological activities and natural distribution of the this compound isomer. While research has been conducted on other hexadecatrienoic acid methyl esters, such as the 7,10,13 isomer, and other polyunsaturated fatty acid methyl esters, dedicated studies on the 6,9,12-trienoate isomer are not extensively reported in the available literature. nih.govmedchemexpress.comnih.gov Its potential roles in biological systems, its prevalence in nature, and its specific interactions at a molecular level remain areas ripe for further investigation.
Scope and Objectives of Comprehensive Academic Inquiry
The primary objective of this academic inquiry is to synthesize the current understanding of this compound. This involves:
Placing the compound within the broader context of FAMEs and their utility in chemical biology.
Detailing the known chemical and physical properties of this compound based on available data.
Highlighting the significance of related hexadecatrienoic acid methyl esters found in natural products to infer potential areas of interest for future research.
Clearly identifying the current limitations and gaps in the scientific literature concerning this specific compound, thereby providing a foundation for future research endeavors.
This inquiry strictly focuses on the chemical and research aspects of the compound, without delving into dosage, administration, or safety profiles, to maintain a focused and scientifically rigorous examination.
Data Tables
Table 1: Chemical and Physical Properties of Methyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate
| Property | Value | Source(s) |
| IUPAC Name | methyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate | nih.govlgcstandards.com |
| CAS Number | 873108-80-6 | cymitquimica.comnih.govevitachem.comlgcstandards.com |
| Molecular Formula | C₁₇H₂₈O₂ | cymitquimica.comnih.gov |
| Molecular Weight | ~264.4 g/mol | cymitquimica.comnih.gov |
| Monoisotopic Mass | 264.208930 Da | nih.govchemspider.com |
| Physical Description | Liquid (at room temperature) | cymitquimica.com |
| InChIKey | WLXWGAMHBLPVNB-AGRJPVHOSA-N | nih.gov |
Table 2: Other Relevant Fatty Acid Methyl Esters Mentioned
| Compound Name | Significance / Reported Activity | Source(s) |
| Hexadecanoic acid, methyl ester (Methyl palmitate) | Identified in various natural extracts; reported to have antioxidant, anti-inflammatory, and hepatoprotective activities. | nih.govnist.gov |
| 9,12-Octadecadienoic acid, methyl ester (Methyl linoleate) | Found in natural sources; reported to have anti-inflammatory, antibacterial, and hypocholesterolemic properties. | nih.govekb.egresearchgate.net |
| 9-Octadecenoic acid (Z)-, methyl ester (Methyl oleate) | Reported to have anti-inflammatory, anti-androgenic, and cancer preventive activities. | nih.gov |
| 7,10,13-Hexadecatrienoic acid, methyl ester | Identified as a major omega-3 fatty acid in Lepidium sativum seed oil. | nih.gov |
| 6,9,12-Octadecatrienoic acid, Methyl ester | Identified in the methanol extract of Diadema setosum sea urchin gonads. | rjptonline.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl hexadeca-6,9,12-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9,11-12H,3-4,7,10,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXWGAMHBLPVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70832673 | |
| Record name | Methyl hexadeca-6,9,12-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70832673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873108-80-6 | |
| Record name | Methyl hexadeca-6,9,12-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70832673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Origin of Methyl Hexadeca 6,9,12 Trienoate
Phytochemical Occurrence in Terrestrial Plants
The detection of Methyl hexadeca-6,9,12-trienoate across different plant families underscores its role in plant biochemistry. Its occurrence is influenced by various factors, including the plant species, the specific plant part analyzed, and even external stimuli such as microbial interactions.
Identification in Oroxylum indicum (e.g., in seedlings following microbial inoculation)
Research on the seedlings of Oroxylum indicum, commonly known as the broken bones plant, has revealed the presence of this compound under specific conditions. In a study investigating the influence of plant growth-promoting microbes, this compound was identified in the methanolic root extract of O. indicum seedlings after inoculation with the fungus Trichoderma harzianum. This finding suggests that the synthesis of this compound in this plant may be induced or enhanced by specific microbial interactions, highlighting a potential role in plant defense or symbiotic signaling.
Presence in Ocimum basilicum (e.g., in aqueous and alcoholic extracts)
Analysis of the fatty acid composition of Ocimum basilicum (basil) seed oil has identified a variety of fatty acids, including high percentages of linolenic acid and linoleic acid. However, based on the reviewed scientific literature focusing on aqueous and alcoholic extracts, the specific compound this compound has not been reported as a constituent of Ocimum basilicum.
Isolation from Philodendron heleniae (e.g., in ethanolic extracts)
Phytochemical studies of ethanolic extracts from Philodendron heleniae have led to the identification of various metabolites. However, within the available scientific literature detailing the chemical composition of these extracts, this compound has not been identified.
Related Hexadecatrienoates in Brassica oleracea var. viridis
While detailed analyses of the fatty acid methyl ester profiles of Brassica oleracea var. viridis (collard greens) are available, specific identification of this compound has not been prominently reported. The fatty acid composition of Brassica species is known to be rich in other fatty acids, and further targeted research would be necessary to confirm the presence or absence of this specific hexadecatrienoate.
Fatty Acid Methyl Ester Profiles in Diverse Angiosperms
The distribution of hexadecatrienoic acids (C16:3) varies significantly across the angiosperms, reflecting different evolutionary pathways of lipid metabolism. A comprehensive study analyzing the fatty acid composition of photosynthetic tissues from 468 plant species revealed a distinct division between what are often termed "16:3-plants" and "18:3-plants". This classification is based on the relative abundance of C16:3 and C18:3 fatty acids in their chloroplast lipids.
The presence of significant amounts of hexadecatrienoic acid is a characteristic feature of the plastidial pathway of lipid synthesis. In this pathway, fatty acids are synthesized entirely within the chloroplast. In contrast, the eukaryotic pathway involves the export of fatty acids from the chloroplast to the endoplasmic reticulum for modification before being re-imported into the chloroplast. Plants that predominantly use the latter pathway have very low levels of C16:3 fatty acids.
The study demonstrated that many evolutionarily older plant families, including many monocots and more primitive dicots, are "16:3-plants". Conversely, many advanced dicot families, such as the Asteraceae and Fabaceae, are "18:3-plants", suggesting a loss of the plastidial pathway's dominance during evolution. The presence of this compound in certain species is a direct consequence of the esterification of the C16:3 fatty acid synthesized through this plastidial pathway.
Occurrence in Aquatic Photosynthetic Organisms
This compound and its related C16 polyunsaturated fatty acids are integral components of the lipid profiles of many aquatic photosynthetic organisms. These compounds play crucial roles in membrane structure and as precursors for various bioactive molecules.
Characterization in Microalgal Species
Microalgae are a primary source of a wide array of fatty acids. While the direct presence of this compound is not consistently reported across all species, closely related isomers and precursor fatty acids are commonly identified.
Chlorella vulgaris : Studies on the fatty acid profile of Chlorella vulgaris have identified the presence of 7,10,13-hexadecatrienoic acid. nih.govnih.gov This species is known to produce a variety of long-chain fatty acids, including palmitic, linoleic, oleic, alpha-linolenic, and gamma-linolenic acids. nih.govnih.gov The composition of these fatty acids can be influenced by culture conditions. nih.govresearchgate.net
Chlorella sorokiniana : The fatty acid composition of Chlorella sorokiniana is rich in unsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2), along with saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0). researchgate.net While a valuable source of alpha-linolenic acid, a key component for biofuel production, the specific isomer hexadeca-6,9,12-trienoic acid is not prominently mentioned in the analyzed research. ukm.myresearchgate.net The lipid content and fatty acid profile can be manipulated through various cultivation strategies, including biostimulation with nanoparticles. nih.gov
Chlorella zofingiensis : This oleaginous microalga is recognized for its ability to accumulate significant amounts of lipids, primarily composed of C16 to C18 fatty acids. nih.gov The fatty acid profile is diverse and can be influenced by culture conditions such as nitrogen availability and the presence of different carbon sources like molasses. nih.govresearchgate.netresearchgate.net While a range of fatty acids are detected, specific data on this compound is not highlighted in the reviewed literature.
Nannochloropsis gaditana : This marine microalga is a notable source of omega-3 long-chain polyunsaturated fatty acids. nih.gov Extensive analysis of its lipid extracts reveals a complex fatty acid profile, but does not specifically identify this compound. nih.gov
Interactive Data Table: Fatty Acid Composition in Selected Microalgae
| Species | C16:0 (Palmitic Acid) | C18:1 (Oleic Acid) | C18:2 (Linoleic Acid) | C18:3 (Linolenic Acid) | Other Notable Fatty Acids | Reference(s) |
| Chlorella vulgaris | ✓ | ✓ | ✓ | ✓ | 7,10,13-hexadecatrienoic acid | nih.govnih.gov |
| Chlorella sorokiniana | ✓ | ✓ | ✓ | ✓ | Palmitoleic acid (C16:1) | researchgate.net |
| Chlorella zofingiensis | ✓ | ✓ | ✓ | ✓ | nih.govresearchgate.netresearchgate.net | |
| Nannochloropsis gaditana | ✓ | ✓ | ✓ | ✓ | Eicosapentaenoic acid (EPA) | nih.gov |
Presence in Stonewort Algae (Chara contraria and Nitella flexilis)
Information regarding the specific presence of this compound in the stonewort algae Chara contraria and Nitella flexilis is not extensively detailed in the available scientific literature. Further research is required to characterize the fatty acid profiles of these specific charophyte species.
Detection in Other Biological Systems (Non-human)
Beyond photosynthetic organisms, this compound and its derivatives have been identified in a variety of other biological contexts, highlighting their widespread, albeit sometimes minor, role in the chemical ecology of different species.
Insects (e.g., cuticular chemical profiles, pheromone-related studies)
The cuticular hydrocarbon (CHC) layer of insects is a complex mixture of compounds that primarily serves to prevent desiccation and can also function in chemical communication. nih.govnih.gov These profiles are predominantly composed of long-chain hydrocarbons. nih.gov Insect pheromones are often derived from fatty acids and can include a variety of functional groups such as aldehydes, alcohols, and acetate (B1210297) esters. nih.gov While a vast array of compounds have been identified as insect pheromones and components of cuticular profiles, the specific role of this compound is not prominently documented in broad reviews of the subject.
Fungi and Microorganisms
Fungi are known to produce a wide array of secondary metabolites, including polyketides. nih.gov One such polyketide is 6-methylsalicylic acid (6-MSA), which serves as a precursor for numerous other fungal compounds. nih.gov While fungi, such as Aspergillus terreus, are known to produce a diverse range of bioactive secondary metabolites, the direct identification of this compound has not been a focus of the cited studies. nih.gov Some fungi are known to produce novel polysubstituted fatty acids, indicating complex biosynthetic capabilities. capes.gov.br
Marine Invertebrates
The lipid composition of marine invertebrates is highly diverse and includes a variety of non-polar and polar lipid classes. nih.gov The fatty acid profiles of these organisms are complex, with significant variations observed between different species. While detailed lipidomic analyses have been conducted on various marine invertebrates, the presence of this compound has not been specifically highlighted in general overviews of the field. nih.gov Photosynthetic dinoflagellates, which can be symbionts with marine invertebrates, have been found to contain 3,6,9,12,15-octadecapentaenoic acid, a related polyunsaturated fatty acid. nih.gov
Biosynthesis and Metabolic Pathways of Hexadecatrienoates
Enzymatic Biogenesis of Polyunsaturated Fatty Acids (PUFAs)
The formation of PUFAs is a cooperative effort between several key enzymes that introduce double bonds and extend the carbon chain of fatty acid precursors. nih.gov
Fatty acid desaturases (FADs) are a family of enzymes that play a crucial role in the synthesis of PUFAs by introducing double bonds into the fatty acid backbone in a regiospecific manner. csic.esbiorxiv.org These enzymes exhibit high substrate specificity and are active in various subcellular locations, including the endoplasmic reticulum and chloroplasts. csic.es For instance, Δ9-desaturase is a key enzyme that converts saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) into their monounsaturated counterparts, palmitoleic acid (16:1Δ9) and oleic acid (18:1Δ9), respectively. frontiersin.org Following this initial desaturation, other desaturases, such as Δ12-desaturase, can introduce additional double bonds. frontiersin.org The Δ6-desaturase (Fads2) is particularly important as it is often considered a rate-limiting enzyme in the conversion of α-linolenic acid (ALA) to longer-chain PUFAs like docosahexaenoic acid (DHA). plos.org Fads2 catalyzes the desaturation of both ALA to stearidonic acid (SDA) and, in a later step of the pathway, the conversion of 24:5n-3 to 24:6n-3. plos.org The activity of these desaturases is critical for producing the diverse range of PUFAs found in biological systems.
Elongase enzymes are responsible for increasing the length of fatty acid chains, a critical step in the synthesis of very-long-chain PUFAs. wikipedia.org These enzymes work in concert with desaturases to produce a variety of PUFAs. nih.gov The elongation process involves a series of four sequential enzymatic reactions: condensation, ketoreduction, dehydration, and enoyl reduction. oup.com
Different elongase enzymes exhibit distinct substrate specificities. For example, ELOVL5 shows activity with C18 and C20 PUFAs, while ELOVL2 is active with C20 and C22 PUFAs. plos.org In some pathways, a single elongase like rat ELOVL2 can catalyze sequential elongation reactions, such as the conversion of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA) and then to 24:5n-3. plos.org The coordinated action of different elongases is essential for the production of specific long-chain PUFAs. For instance, in the synthesis of C18 monounsaturated fatty acids from glucose, ELOVL6 may play a more significant role than ELOVL5 by converting palmitate (16:0) to stearate (B1226849) (18:0), the precursor for oleate (B1233923) (18:1,n-9). nih.gov
Table 1: Key Elongase Enzymes and their Substrate Specificities
| Enzyme | Substrate(s) | Product(s) | Reference |
|---|---|---|---|
| ELOVL2 | C20 and C22 PUFAs (e.g., EPA, DPA) | Longer chain PUFAs (e.g., DPA, 24:5n-3) | plos.org |
| ELOVL5 | C18 and C20 PUFAs (e.g., γ-linolenate, stearidonate) | Elongated PUFAs | plos.orgnih.gov |
| ELOVL6 | C12-16 saturated FAs and 16:1,n-7 | Stearate (18:0) | nih.gov |
Before fatty acids can be utilized in metabolic pathways such as elongation or β-oxidation, they must be "activated." wikipedia.org This activation is carried out by acyl-CoA synthetases (ACSs), which catalyze the thioesterification of a fatty acid to coenzyme A (CoA), forming a fatty acyl-CoA. wikipedia.org This is the initial and crucial step for fatty acid metabolism, enabling their participation in both anabolic and catabolic processes. wikipedia.org The reaction proceeds in two steps: first, the fatty acid reacts with ATP to form an acyl-AMP intermediate and pyrophosphate (PPi), and second, CoA displaces the AMP to form the acyl-CoA thioester. nih.gov
Different isoforms of acyl-CoA synthetases exist, and they play a role in directing fatty acids toward specific metabolic fates. nih.gov For example, overexpression of ACS2 has been shown to enhance the internalization of PUFAs like arachidonic acid and docosahexaenoic acid. nih.gov This suggests that acyl-CoA synthetases can be rate-limiting for the cellular uptake and subsequent metabolism of fatty acids. nih.gov
Catabolic Pathways and Transformations
The breakdown of hexadecatrienoates and other PUFAs involves specific catabolic pathways that efficiently process these unsaturated molecules.
The primary pathway for the breakdown of fatty acids is β-oxidation. While mitochondria are the main site for the β-oxidation of saturated fatty acids, the breakdown of very-long-chain and polyunsaturated fatty acids primarily occurs in peroxisomes. wikipedia.orgresearchgate.net This is because peroxisomes contain the specific enzymes required to handle the double bonds present in these molecules. nih.gov
The peroxisomal β-oxidation of PUFAs with double bonds at even-numbered positions requires additional enzymes beyond the core β-oxidation machinery. nih.govresearchgate.net One such crucial enzyme is the NADPH-dependent 2,4-dienoyl-CoA reductase, which is located in the peroxisomal matrix. nih.govresearchgate.net This enzyme is necessary for the reduction of double bonds, a step that requires intraperoxisomal NADPH. nih.govresearchgate.net The NADP-dependent isocitrate dehydrogenase is thought to play a role in maintaining the supply of reduced NADP within the peroxisomes. nih.govresearchgate.net
Hexadecatrienoic acid can be a substrate for various oxidative enzymes, leading to the formation of a range of bioactive metabolites. For example, plant lipoxygenases can oxygenate (7Z,10Z,13Z)-hexadecatrienoic acid to produce different hydroperoxides. nih.govresearchgate.net For instance, recombinant maize 9-lipoxygenase specifically converts it into (7S)-hydroperoxide. nih.govresearchgate.net These hydroperoxides can then be further metabolized. For example, the allene (B1206475) oxide derived from 11(S)-hydroperoxy-7,9,13-hexadecatrienoic acid can be acted upon by allene oxide cyclase to form dinor-12-oxo-phytodienoic acid (dn-OPDA). syntheselabor.de
The formation of these oxidative metabolites is a key part of plant defense signaling pathways. Furthermore, the breakdown of these fatty acids can lead to an increase in reactive oxygen species (ROS), which can cause oxidative stress if not properly balanced by the cell's antioxidant systems. mdpi.com In addition to oxidative metabolites, reductive metabolites can also be formed, although this area is less extensively studied for hexadecatrienoates specifically. However, the reduction of metabolites is a known biological process, as seen with compounds like curcumin. nih.gov
Table 2: Oxidative Metabolites of Hexadecatrienoic Acid
| Precursor | Enzyme | Product | Reference |
|---|---|---|---|
| (7Z,10Z,13Z)-Hexadecatrienoic acid | Maize 9-lipoxygenase | (7S)-hydroperoxide | nih.govresearchgate.net |
| 11(S)-hydroperoxy-7,9,13-hexadecatrienoic acid | Allene oxide cyclase | dinor-12-oxo-phytodienoic acid (dn-OPDA) | syntheselabor.de |
Chemical Compounds Mentioned
Table 3: List of Chemical Compounds
| Compound Name | Formula | Abbreviation |
|---|---|---|
| Methyl hexadeca-6,9,12-trienoate | C17H28O2 | - |
| Hexadecatrienoic acid | C16H26O2 | HTA |
| Palmitic acid | C16H32O2 | 16:0 |
| Stearic acid | C18H36O2 | 18:0 |
| Palmitoleic acid | C16H30O2 | 16:1Δ9 |
| Oleic acid | C18H34O2 | 18:1Δ9 |
| α-Linolenic acid | C18H30O2 | ALA |
| Stearidonic acid | C18H28O2 | SDA |
| Eicosapentaenoic acid | C20H30O2 | EPA |
| Docosapentaenoic acid | C22H34O2 | DPA |
| Docosahexaenoic acid | C22H32O2 | DHA |
| Arachidonic acid | C20H32O2 | AA |
| dinor-12-oxo-phytodienoic acid | C16H22O3 | dn-OPDA |
Role of Carnitine Palmitoyltransferase (CPT) in Mitochondrial Transport
The transport of long-chain fatty acids, such as hexadecatrienoic acid, from the cytoplasm into the mitochondrial matrix for β-oxidation is a critical process for cellular energy production. researchgate.netnih.gov This transport is essential during periods of high energy demand or prolonged fasting. taylorandfrancis.com However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA derivatives. nih.govnih.gov To overcome this barrier, cells employ a specialized transport mechanism known as the carnitine shuttle. exlibrisgroup.com The key enzymes in this shuttle are the Carnitine Palmitoyltransferases (CPT). taylorandfrancis.com
The carnitine shuttle system involves three main components: CPT I, Carnitine-Acylcarnitine Translocase (CACT), and CPT II. nih.gov
Activation and Conversion by CPT I : The process begins in the cytoplasm where long-chain fatty acids are activated to their fatty acyl-CoA esters. taylorandfrancis.com At the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT I) catalyzes the transfer of the fatty acyl group from coenzyme A (CoA) to carnitine, forming a fatty acylcarnitine ester. nih.govkhanacademy.org This reaction is the rate-limiting step for the mitochondrial import and subsequent oxidation of long-chain fatty acids. taylorandfrancis.comnih.gov
Translocation across the Inner Membrane : The newly formed fatty acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by an integral membrane protein called Carnitine-Acylcarnitine Translocase (CACT). researchgate.netnih.govkhanacademy.org CACT functions as an antiporter, exchanging acylcarnitine for a free carnitine molecule from the matrix. nih.govnih.gov
Reconversion by CPT II : Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II), which is located on the matrix side of the inner mitochondrial membrane, reverses the process. nih.govkhanacademy.org CPT II catalyzes the transfer of the fatty acyl group from acylcarnitine back to CoA, regenerating the fatty acyl-CoA. researchgate.netnih.gov The liberated carnitine is then transported back to the cytoplasm by CACT to participate in another cycle. researchgate.netnih.gov
The reformed fatty acyl-CoA in the mitochondrial matrix is now available to enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. researchgate.nettaylorandfrancis.com The coordinated action of the CPT system is therefore indispensable for energy homeostasis derived from long-chain fatty acids. taylorandfrancis.com
Table 1: Key Components of the Carnitine Shuttle System
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT I) | Outer mitochondrial membrane | Catalyzes the conversion of fatty acyl-CoA to fatty acylcarnitine. taylorandfrancis.comnih.govnih.govkhanacademy.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports fatty acylcarnitine into the matrix in exchange for free carnitine. researchgate.netnih.govkhanacademy.org |
| Carnitine Palmitoyltransferase II (CPT II) | Inner mitochondrial membrane (matrix side) | Converts fatty acylcarnitine back to fatty acyl-CoA within the mitochondrial matrix. researchgate.netnih.govkhanacademy.org |
| Carnitine | Cytoplasm and Mitochondria | A small molecule that acts as a carrier for long-chain fatty acyl groups. nih.govtaylorandfrancis.comnih.gov |
Influence of Biological Modifiers on Phytocompound Accumulation
The biosynthesis and accumulation of phytocompounds, including lipids and secondary metabolites, are significantly influenced by various biological modifiers present in the plant's environment.
Impact of Plant Growth Promoting Microbes (PGPMs) (e.g., Trichoderma harzianum, Pseudomonas putida)
Plant Growth-Promoting Microbes (PGPMs) are soil microorganisms that colonize the rhizosphere and enhance plant growth through various mechanisms. nih.govoup.com Among these, species of Trichoderma and Pseudomonas are well-studied for their beneficial effects on plant metabolism and the accumulation of bioactive compounds. nih.govnih.gov
Pseudomonas putida is a versatile rhizobacterium recognized for its capacity to promote plant growth, particularly under stressful conditions. nih.gov Strains of P. putida can produce phytohormones like auxins and gibberellins, which directly influence plant development. nih.gov This bacterium's metabolic versatility allows it to thrive in the rhizosphere and improve nutrient availability for the plant. nih.gov Inoculation with P. putida has been shown to stimulate plant defense mechanisms and can alter the plant's hormonal balance, for instance by increasing abscisic acid accumulation in rice. nih.gov These systemic changes in plant metabolism can indirectly affect the profile of various phytocompounds, including lipids and other secondary metabolites, as the plant reallocates resources for growth and defense.
Table 2: Effects of Selected Plant Growth Promoting Microbes (PGPMs)
| PGPM | Type | Known Effects on Plants/Metabolism |
|---|---|---|
| Trichoderma harzianum | Fungus | Produces secondary metabolites that promote plant growth and can induce systemic defense responses. researchgate.netresearchgate.net Can alter plant metabolic and energetic processes. nih.gov |
| Pseudomonas putida | Bacterium | Synthesizes phytohormones (e.g., auxins, gibberellins) to stimulate growth. nih.gov Possesses high metabolic versatility and can enhance nutrient uptake. nih.govnih.gov |
Environmental and Nutritional Factors Affecting Lipid Profiles in Organisms
The lipid composition of organisms is not static but is dynamically influenced by a range of environmental and nutritional factors. nih.gov These factors can trigger adaptive responses that alter lipid accumulation and the fatty acid profile to maintain cellular function and viability.
Nutritional Factors: The availability of key nutrients is a primary determinant of lipid metabolism.
Carbon: An excess of carbon sources can lead oleaginous microorganisms to channel the surplus carbon into lipid synthesis. mdpi.com
Nitrogen and Phosphorus: Nutrient limitation, particularly of nitrogen or phosphorus, is a well-known trigger for lipid accumulation in many microorganisms, including microalgae and yeasts. mdpi.com Under nitrogen-deficient conditions, cell proliferation slows, and the available carbon is converted into storage lipids. mdpi.comresearchgate.net Similarly, phosphorus deficiency can lead to the replacement of phospholipids (B1166683) in membranes with non-phosphorus-containing lipids, a strategy observed in both plants and soil microbes in P-deficient natural ecosystems. researchgate.net
Environmental Factors:
pH: Different microorganisms have optimal pH ranges for growth and lipid production, and deviations from this range can act as a stressor that influences metabolic pathways, including lipid synthesis. mdpi.com
Chemical Exposure: The presence of chemicals, such as herbicides or antibiotics, can significantly alter the lipid profiles of microorganisms. nih.govacs.org This can be a direct effect on lipid synthesis pathways or an indirect stress response. nih.gov For instance, exposure to certain antibiotics can change the membrane lipid composition of bacteria, which may be linked to defense mechanisms. acs.org
These adaptive changes in the lipid profile are crucial for the survival and adaptation of organisms to fluctuating and often stressful environmental conditions. nih.gov
Table 3: Influence of Environmental and Nutritional Factors on Lipid Profiles
| Factor | Effect on Lipid Profile |
|---|---|
| Nutrient Limitation (e.g., Nitrogen, Phosphorus) | Often increases total lipid accumulation as carbon is diverted from growth to storage lipid synthesis. mdpi.comresearchgate.net Can cause replacement of phospholipids with non-P lipids. researchgate.net |
| Excess Carbon | Promotes the conversion of the surplus carbon into storage lipids in oleaginous species. mdpi.com |
| Temperature | Lower temperatures can increase the degree of fatty acid unsaturation and total lipid content. mdpi.com |
| pH | Deviations from optimal pH can stress the organism, influencing growth and lipid accumulation rates. mdpi.com |
| Chemical Stressors (e.g., herbicides, antibiotics) | Can alter lipid composition and induce lipid peroxidation as part of a stress response. nih.govacs.org |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| 6-n-pentyl-6H-pyran-2-one (6PP) |
| Abscisic acid |
| Acetyl-CoA |
| Auxins |
| Carnitine |
| Coenzyme A (CoA) |
| FADH2 |
| Fatty acyl-CoA |
| Fatty acylcarnitine |
| Gibberellins |
| Harzianic acid |
| Harzianolide |
| Hexadecatrienoic acid |
| This compound |
| NADH |
| Phosphatidylcholine |
| Phosphatidylethanolamine |
Chemical Synthesis and Derivatization of Methyl Hexadeca 6,9,12 Trienoate
Established Total Synthesis Methodologies
The total synthesis of methyl hexadeca-6,9,12-trienoate relies on a combination of well-established reactions that allow for the precise construction of the carbon skeleton and the introduction of functional groups. These methods are often used in a convergent approach, where different fragments of the molecule are synthesized separately before being joined together.
Wittig Reaction for Olefinic Bond Formation
The Wittig reaction is a cornerstone in the synthesis of polyunsaturated fatty acids like hexadeca-6,9,12-trienoic acid, providing a reliable method for the formation of carbon-carbon double bonds. researchgate.net This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. youtube.com For the synthesis of Z-configured double bonds, which are characteristic of many naturally occurring polyunsaturated fatty acids, specific "salt-free" ylides or stabilized ylides are often employed to favor the formation of the desired cis-isomer. researchgate.net However, achieving high Z-selectivity in the synthesis of polyunsaturated systems with methylene-interrupted double bonds can be challenging, sometimes resulting in mixtures of E/Z isomers. researchgate.netacs.org The general approach involves creating a phosphonium (B103445) salt from triphenylphosphine (B44618) and an appropriate alkyl halide, which is then deprotonated with a strong base to form the ylide. youtube.com This ylide then reacts with an aldehyde to form a betaine (B1666868) intermediate, which collapses to form the alkene and triphenylphosphine oxide. youtube.com
Stereospecific Hydrogenation Techniques (e.g., Lindlar Catalyst-mediated semi-hydrogenation)
To create the characteristic Z (cis) double bonds found in this compound, the stereospecific semi-hydrogenation of alkynes is a critical step. The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and "poisoned" with a lead salt like lead acetate (B1210297) and often quinoline, is instrumental in this process. chemistrytalk.orgvedantu.comlscollege.ac.inmasterorganicchemistry.com This poisoning deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. masterorganicchemistry.com The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, which is adsorbed onto the surface of the catalyst, resulting in the exclusive formation of the cis-alkene. chemistrytalk.orgdoubtnut.com This method is highly effective for converting internal alkynes to Z-alkenes, a key feature in the backbone of many polyunsaturated fatty acids. lscollege.ac.in
Malonic Ester Synthesis in Chain Elongation
The malonic ester synthesis is a versatile and classical method for elongating carbon chains, making it suitable for building the backbone of fatty acids. masterorganicchemistry.comwikipedia.orglibretexts.org The process begins with the deprotonation of a malonic ester, such as diethyl malonate, at the carbon alpha to both carbonyl groups using a base like sodium ethoxide. wikipedia.orglibretexts.org The resulting enolate is a potent nucleophile that can then be alkylated by reacting it with an alkyl halide. masterorganicchemistry.comwikipedia.org This introduces a new carbon-carbon bond. For the synthesis of a long-chain fatty acid, this alkylation step would involve an appropriate alkyl halide that corresponds to a segment of the final fatty acid chain. Following alkylation, the diester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield a carboxylic acid with a chain extended by two carbons from the original malonic ester (minus one carboxyl group). masterorganicchemistry.comwikipedia.orglibretexts.org This sequence can be repeated to systematically build up the desired carbon chain length. patsnap.com
Esterification Reactions for Methyl Ester Formation
The final step in the synthesis of this compound is the conversion of the corresponding carboxylic acid, hexadeca-6,9,12-trienoic acid, into its methyl ester. This is typically achieved through an esterification reaction. A common and effective method is Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent loss of a water molecule yields the methyl ester. Other methods for esterification include reaction with diazomethane, which provides a high yield but requires careful handling due to its toxicity and explosive nature, or the use of milder reagents like (trimethylsilyl)diazomethane with a Lewis acid catalyst.
Control of Geometric Isomerism (Z/E Configuration) in Synthetic Pathways
Controlling the geometry of the double bonds is paramount in the synthesis of polyunsaturated fatty acids to ensure the formation of the correct isomer. The desired (all-Z)-configuration of this compound requires stereoselective synthetic methods.
The Wittig reaction can be tuned to favor the formation of Z-alkenes. The use of non-stabilized ylides in aprotic solvents with salt-free conditions generally leads to higher proportions of the Z-isomer. The stereochemical outcome is influenced by the nature of the ylide, the aldehyde, and the reaction conditions.
Stereospecific hydrogenation using Lindlar's catalyst is a key method for ensuring Z-geometry. chemistrytalk.orglscollege.ac.in As previously mentioned, the syn-addition of hydrogen across the triple bond of an alkyne precursor leads specifically to the cis or Z-alkene. doubtnut.com This method is highly reliable for producing the desired stereochemistry at the double bonds.
In addition to these methods, other olefination reactions and coupling strategies can be employed. For instance, the Suzuki coupling reaction , a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, can be optimized to produce all-E-carotenoids, and under certain conditions, can also influence the stereochemical outcome of polyene synthesis. acs.org The choice of catalyst, base, and solvents plays a crucial role in determining the E/Z selectivity of the resulting product. acs.org Pericyclic reactions, governed by the Woodward-Hoffmann rules , can also be used to predict and control the stereochemistry of products in reactions like electrocyclic ring-opening, which can generate specific geometric isomers of conjugated dienes. wikipedia.org
The Cahn-Ingold-Prelog (CIP) priority rules are used to unambiguously assign the E or Z configuration to each double bond based on the priority of the substituents attached to the double-bond carbons. studymind.co.uklibretexts.org
Synthesis of Isotopically Labeled Analogs for Metabolic Tracing (e.g., ³H, ¹⁴C, ¹³C)
Isotopically labeled analogs of this compound are invaluable tools for studying its metabolism, transport, and incorporation into complex lipids. The synthesis of these labeled compounds involves introducing isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or carbon-13 (¹³C) at specific positions within the molecule.
The synthetic strategies for isotopic labeling are often adapted from the established total synthesis routes. For example, a labeled precursor can be introduced at a specific stage of the synthesis.
¹³C and ¹⁴C Labeling : Carbon isotopes can be incorporated through various methods. For instance, a labeled alkyl halide can be used in a malonic ester synthesis step to introduce the label into the fatty acid backbone. patsnap.com Another approach involves using labeled acetyl-CoA or malonyl-CoA in biosynthetic pathways or in chemical syntheses that mimic biological fatty acid synthesis. mdpi.comnih.govmdpi.com The synthesis of fatty acids with 13C enrichment at specific carbons, such as C-1 and C-2, has been described for studying fatty acid-protein binding. rsc.org Copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent also provides a flexible method for preparing labeled saturated fatty acids. nih.gov
³H Labeling : Tritium labeling can be achieved through catalytic hydrogenation of an alkyne or a double bond precursor using tritium gas (³H₂). This method can introduce two tritium atoms across a double or triple bond. Alternatively, selective reduction of a carbonyl group with a tritiated reducing agent like sodium borotritide (NaB³H₄) can be used to introduce the label.
The position of the isotopic label is crucial for the intended biological study. For example, labeling at the carboxyl group (C-1) can be used to trace decarboxylation reactions, while labeling within the aliphatic chain can monitor the fate of the entire molecule through various metabolic transformations. mdpi.comnih.gov The analysis of labeled fatty acids and their metabolites is often performed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the isotopically labeled and unlabeled molecules. rsc.orgnih.gov
Advanced Synthetic Strategies for Analog Development
The development of analogs of this compound, a C16 polyunsaturated fatty acid (PUFA) methyl ester, is crucial for exploring structure-activity relationships and creating novel bioactive molecules. Advanced synthetic strategies have moved beyond simple modifications to embrace complex, stereocontrolled constructions of the fatty acid chain, allowing for precise alterations of the double bond geometry and the introduction of various functional groups.
One of the cornerstone methodologies in the synthesis of PUFA analogs is the Wittig reaction and its variations. This reaction allows for the stereoselective formation of Z-configured double bonds, which are characteristic of naturally occurring PUFAs like hexadeca-6,9,12-trienoic acid. For instance, the synthesis of related trienoic acids has been achieved through a multi-step sequence involving palladium-catalyzed cross-coupling reactions to build key fragments, followed by a stereoselective Wittig reaction to connect them. A dienyne intermediate is often formed, which then undergoes a stereocontrolled reduction of the triple bond to yield the desired all-Z double bond configuration. nih.gov This approach offers the flexibility to introduce isotopic labels, such as ¹⁴C, by using labeled reagents in the final carbonation step, providing essential tools for metabolic studies. nih.gov
Another powerful strategy involves utilizing readily available natural PUFAs as starting materials. This approach is advantageous as it preserves the pre-existing Z-configured double bonds, thereby reducing the number of synthetic steps and avoiding issues with stereoselectivity. nih.gov For example, longer-chain PUFAs can be selectively cleaved and then elaborated to produce a variety of analogs.
Solid-phase synthesis has emerged as a transformative technique for the rapid and efficient construction of PUFA libraries. By immobilizing the growing lipid chain on a solid support, chemists can perform sequential additions of unsaturated carbon units with precise control over the placement and geometry of the double bonds. This method streamlines the synthetic process by eliminating the need for laborious purification steps after each reaction, a significant bottleneck in traditional solution-phase chemistry. The flexibility of solid-phase synthesis also allows for the incorporation of diverse functional groups and isotopic labels, expanding the accessible chemical space for analog development.
Biocatalysis , particularly the use of lipases, presents a green and highly selective alternative for the synthesis and derivatization of PUFA esters. Lipases can catalyze transesterification reactions in non-aqueous or biphasic systems, enabling the production of specific esters under mild conditions. nih.gov For instance, lipase (B570770) from Pseudomonas cepacia has been effectively used in transesterification processes. nih.gov The unique interfacial activation of lipases makes them well-suited for reactions in emulsion systems, which can enhance reaction efficiency by increasing the interfacial area between the reactants. nih.gov Research has shown that lipase can successfully catalyze transesterification over hydrolysis even in the presence of a significant amount of water when encapsulated in a suitable microreactor system. nih.gov This enzymatic approach is not only environmentally friendly but also offers high regioselectivity and enantioselectivity, which are often difficult to achieve with conventional chemical methods.
The development of analogs can also involve modifications to the existing this compound molecule. For example, the double bonds can be selectively epoxidized using reagents like meta-chloroperbenzoic acid (m-CPBA) to produce epoxy derivatives. nih.gov These derivatives can be valuable for further chemical transformations or for biological evaluation.
The table below summarizes some advanced synthetic strategies that can be applied to the development of this compound analogs.
| Synthetic Strategy | Description | Key Advantages | Example Application/Related Synthesis |
| Wittig Reaction | Stereoselective formation of C=C double bonds from an aldehyde/ketone and a phosphonium ylide. | High stereocontrol for Z-double bonds. | Synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid. nih.gov |
| Solid-Phase Synthesis | Stepwise construction of the molecule on a solid support. | Rapid synthesis, simplified purification. | Generation of diverse PUFA libraries. |
| Biocatalysis (Lipases) | Use of enzymes to catalyze esterification or transesterification. | High selectivity, mild reaction conditions, environmentally friendly. | Lipase-catalyzed transesterification in emulsion microreactors. nih.gov |
| Derivatization of Natural PUFAs | Chemical modification of readily available polyunsaturated fatty acids. | Utilizes existing stereochemistry, reduces synthetic steps. | Not specifically found for this compound but a general strategy for PUFAs. nih.gov |
| Epoxidation | Conversion of a C=C double bond to an epoxide. | Introduction of a reactive functional group for further modification. | Synthesis of epoxy derivatives of cyclic imides. nih.gov |
These advanced synthetic strategies provide a powerful toolkit for the creation of a wide range of this compound analogs, paving the way for in-depth investigations into their chemical and biological properties.
Analytical Characterization and Quantification Techniques
Chromatographic Separation Methods
Chromatographic techniques are fundamental for the separation of Methyl hexadeca-6,9,12-trienoate from complex mixtures, enabling its identification, profiling, and purification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs), including this compound. pcbiochemres.comarcjournals.org In this method, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. arcjournals.org The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its definitive identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.govresearchgate.net
For this compound, the mass spectrum is characterized by a specific pattern of fragment ions. The molecular ion peak [M]+ would correspond to its molecular weight of approximately 264.4 g/mol . nih.govlarodan.com Key fragment ions provide structural information. The NIST Mass Spectrometry Data Center records a spectrum for this compound with a total of 104 peaks, where the top peak has a mass-to-charge ratio (m/z) of 79. nih.gov The analysis of these fragments helps confirm the carbon chain length, the position of the double bonds, and the methyl ester group. pcbiochemres.com GC-MS is not only qualitative but also quantitative, with the peak area in the chromatogram being proportional to the amount of the compound present. unm.ac.id
GC-MS Data for Methyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate
| Parameter | Value/Description | Reference |
|---|---|---|
| NIST Number | 336346 | nih.gov |
| Total Peaks | 104 | nih.gov |
| Top Peak (m/z) | 79 | nih.gov |
| Second Highest Peak (m/z) | 95 | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and quantification of less volatile or thermally labile compounds, and it is particularly useful for FAMEs. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating FAMEs. researchgate.net In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, its retention time would be influenced by its alkyl chain length and degree of unsaturation. researchgate.net
Preparative HPLC can be employed to isolate multigram quantities of specific FAMEs with high purity (>98%). larodan.comresearchgate.netcymitquimica.com This is crucial for obtaining pure standards for further spectroscopic analysis or for use in biological assays. Quantification is achieved by using a detector, such as an ultraviolet (UV) detector or a refractive index (RI) detector, and comparing the peak area of the analyte to that of a known concentration standard. sigmaaldrich.com
Thin Layer Chromatography (TLC) for Separation and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary separation and assessment of the purity of this compound. researchgate.netnih.gov The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. researchgate.net
For FAMEs, silver nitrate-impregnated silica gel plates (Ag-TLC) are often used to separate compounds based on the number, geometry, and position of their double bonds. The silver ions interact with the π-electrons of the double bonds, retarding the movement of unsaturated compounds relative to saturated ones. This allows for the effective separation of this compound from other FAMEs. researchgate.net The separated spots can be visualized under UV light or by staining with reagents like iodine vapor, and their retention factor (Rf) values can be calculated to aid in identification. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR for structural elucidation and purity)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. nih.govnih.gov Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.
¹H NMR provides information about the different types of protons in the molecule and their chemical environment. Key signals would include those for the terminal methyl group protons, the methylene (B1212753) protons of the aliphatic chain, the protons adjacent to the double bonds (allylic protons), the olefinic protons of the C=C double bonds, the methylene protons adjacent to the carbonyl group, and the singlet for the methoxy (B1213986) (-OCH₃) group protons. rsc.org The coupling constants (J-values) between adjacent protons help to confirm the cis (Z) geometry of the double bonds. nih.gov
¹³C NMR provides a spectrum with individual peaks for each unique carbon atom in the molecule. mdpi.com This allows for the confirmation of the total number of carbons. Specific chemical shifts would be observed for the carbonyl carbon of the ester group (typically δ ~174 ppm), the methoxy carbon (δ ~51 ppm), the sp² hybridized carbons of the double bonds (δ ~127-132 ppm), and the various sp³ hybridized carbons of the alkyl chain. nih.gov The precise chemical shifts help to confirm the positions of the three double bonds at carbons 6, 9, and 12.
Predicted NMR Data for Methyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | ~5.3-5.4 | Olefinic protons (-CH=CH-) |
| ¹H | ~3.67 | Methoxy protons (-OCH₃) |
| ¹H | ~2.81 | Bis-allylic protons (=CH-CH₂-CH=) |
| ¹H | ~2.30 | Methylene protons (-CH₂-COO) |
| ¹H | ~2.05 | Allylic protons (-CH₂-CH=) |
| ¹H | ~1.3-1.6 | Aliphatic methylene protons (-CH₂-) |
| ¹H | ~0.89 | Terminal methyl protons (-CH₃) |
| ¹³C | ~174.2 | Carbonyl carbon (C=O) |
| ¹³C | ~127-132 | Olefinic carbons (-CH=CH-) |
| ¹³C | ~51.4 | Methoxy carbon (-OCH₃) |
| ¹³C | ~20-35 | Aliphatic methylene carbons (-CH₂-) |
| ¹³C | ~14.3 | Terminal methyl carbon (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnih.gov When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum.
The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its identity as a polyunsaturated fatty acid methyl ester. journalajacr.com Key expected peaks include:
A strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. journalajacr.comresearchgate.net
Absorptions around 3010 cm⁻¹ corresponding to the C-H stretching of the vinylic (=C-H) groups, confirming the presence of unsaturation. researchgate.net
Stretching vibrations for the C-O bond of the ester group, typically appearing in the region of 1250-1150 cm⁻¹ . journalajacr.com
Stretching and bending vibrations for the aliphatic C-H bonds of the methylene and methyl groups, which would appear in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively. journalajacr.com
A peak around 720 cm⁻¹ could indicate the cis-disubstituted C=C bonds.
Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3010 | C-H Stretch | Olefinic (=C-H) |
| ~2925, ~2855 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1460 | C-H Bend | Aliphatic (CH₂) |
| ~1436 | C-H Asymmetric Bend | Methyl (CH₃) |
| ~1250-1150 | C-O Stretch | Ester |
Sample Preparation, Extraction, and Derivatization Protocols
The initial and pivotal stage in the analysis of this compound involves the careful preparation of the sample to ensure the integrity of the analyte. Given that this compound is a fatty acid methyl ester (FAME), the protocols often focus on the extraction of total lipids and their subsequent conversion to FAMEs if the target analyte is present in a different form within the sample.
A common approach for biological samples, such as microalgae or tissues, is a direct, one-pot extraction and derivatization method. protocols.io This technique streamlines the process by combining lipid extraction and methylation into a single step, which can be particularly advantageous when dealing with small sample sizes. nih.gov The process typically involves the homogenization of the sample followed by the addition of a reagent mixture.
For the derivatization of fatty acids to their corresponding methyl esters, including the precursor to this compound, several reagents are employed. A widely used method involves the use of boron trifluoride in methanol (B129727) (BF3/MeOH). nih.gov In this procedure, the lipid sample is heated with the BF3/MeOH reagent, which catalyzes the transesterification of glycerolipids and the esterification of free fatty acids to FAMEs. Following the reaction, the FAMEs are extracted into an organic solvent, such as hexane (B92381), for subsequent analysis. nih.gov
Alternatively, a simplified method that omits the initial lipid extraction step has been shown to be effective for the analysis of long-chain polyunsaturated fatty acids. nih.gov This direct transesterification involves heating the sample directly with the BF3/MeOH reagent. While this method is less time-consuming and reduces the use of organic solvents, its applicability may depend on the specific sample matrix and the chain length of the fatty acids of interest. nih.gov For instance, some studies suggest that for accurate quantification in microalgae, a conventional extraction followed by derivatization may yield more reliable results compared to in-situ methods. gcms.cz
The choice of extraction solvent can also significantly influence the recovery of polyunsaturated fatty acids. Research has indicated that the polarity of the reaction medium is a critical factor, with mixtures of methanol and a less polar solvent like hexane or toluene (B28343) sometimes providing superior extraction of polyunsaturated FAMEs compared to standard methods.
The table below summarizes a typical protocol for the preparation of FAMEs from a biological matrix for the analysis of this compound.
| Step | Procedure | Reagents/Conditions | Purpose |
| 1. Sample Homogenization | The biological sample (e.g., microalgae pellet, tissue) is homogenized. | Mechanical or manual homogenization | To disrupt cell walls and increase surface area for reaction. |
| 2. Derivatization | The homogenized sample is mixed with a derivatization reagent. | 14% Boron Trifluoride in Methanol (BF3/MeOH) | To convert fatty acids and glycerolipids into fatty acid methyl esters (FAMEs). |
| 3. Reaction | The mixture is heated in a sealed vessel. | 90-110°C for 1 hour | To facilitate the transesterification/esterification reaction. |
| 4. Extraction | After cooling, water and an organic solvent are added to the mixture. | Water, Hexane | To partition the nonpolar FAMEs into the organic phase. |
| 5. Isolation | The organic layer containing the FAMEs is separated. | Centrifugation may be used to aid phase separation. | To isolate the FAMEs from the aqueous and solid components of the reaction mixture. |
| 6. Concentration | The solvent from the organic layer is evaporated. | Under a stream of nitrogen | To concentrate the FAMEs prior to analysis. |
This table presents a generalized protocol, and specific parameters may be optimized based on the sample type and research objectives.
Application of Advanced Analytical Tools (e.g., Compound-Specific Isotope Analysis - CSIA)
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for elucidating the sources and metabolic pathways of specific organic compounds, including fatty acid methyl esters like this compound. enviro.wiki This technique measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C) within an individual compound, providing a unique isotopic signature. enviro.wiki
The primary instrumentation for CSIA of FAMEs is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). In this setup, the gas chromatograph separates the individual FAMEs from the sample mixture. Each separated compound is then combusted in a furnace to produce CO₂, and the isotopic ratio of this gas is measured by the isotope ratio mass spectrometer.
CSIA can be invaluable in various research contexts. For example, in ecological studies, it can be used to trace the flow of fatty acids through food webs. nih.govnih.gov The isotopic signature of a fatty acid in a consumer's tissue reflects the isotopic signature of that fatty acid in its diet. nih.gov By comparing the δ¹³C values of this compound in an organism with that of its potential food sources, researchers can infer its dietary habits. nih.govnih.gov
In environmental forensics, CSIA can help to distinguish between different sources of organic matter. enviro.wiki For instance, if this compound is identified as a biomarker in a sediment core, its isotopic composition could potentially be used to determine its origin, whether from terrestrial or marine inputs, based on the differing isotopic signatures of primary producers in these environments. researchgate.netbris.ac.uk
The application of CSIA to polyunsaturated fatty acids like this compound requires careful consideration of potential isotopic fractionation during sample preparation, particularly during the derivatization step. The addition of a methyl group from a reagent like methanol will introduce carbon atoms with their own isotopic signature, which must be accounted for to accurately determine the isotopic composition of the original fatty acid.
The table below outlines the key principles and applications of CSIA in the study of this compound.
| Analytical Aspect | Description | Relevance to this compound |
| Instrumentation | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Separates the compound and measures its specific ¹³C/¹²C ratio. |
| Principle | Measures the natural abundance of stable isotopes within a specific compound. | Provides an isotopic signature (δ¹³C value) for this compound. |
| Application in Ecology | Tracing dietary sources and understanding food web dynamics. | Can link the presence of this compound in an organism to its specific dietary intake. nih.govnih.gov |
| Application in Environmental Science | Source apportionment of organic matter. | Can help identify the origin (e.g., marine vs. terrestrial) of this compound in environmental samples like sediments. researchgate.netbris.ac.uk |
| Methodological Consideration | Isotopic fractionation during derivatization. | The carbon introduced from the methylating agent must be mathematically corrected for to obtain the true isotopic value of the parent fatty acid. |
This table provides a summary of the application of CSIA for the analysis of this compound.
Biological Roles and Ecological Significance in Non Human Organisms
Contribution to Cell Membrane Structure and Function
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes, influencing their fluidity, permeability, and the function of embedded proteins. nih.govnih.gov The parent molecule of methyl hexadeca-6,9,12-trienoate, hexadecatrienoic acid (16:3), is a significant constituent of galactolipids in the thylakoid membranes of chloroplasts in certain plant species, known as "16:3 plants" like Arabidopsis. nih.govnih.gov The presence of multiple double bonds in these fatty acids is crucial for maintaining the structural integrity and function of the photosynthetic machinery. nih.gov While the free fatty acid is integrated into complex lipids, this compound itself is generally considered a transient intermediate in lipid metabolism or a product of laboratory derivatization for analytical purposes, such as gas chromatography. sigmaaldrich.com Therefore, its direct, long-term structural role within the cell membrane is not well-documented. However, the metabolic pool of fatty acid methyl esters can influence the composition of cell membranes by providing the acyl chains for the synthesis of more complex lipids. researchgate.net
Role in Inter-organismal Chemical Communication
Fatty acid derivatives are widely used as signaling molecules in the communication between organisms. Methyl esters of fatty acids, due to their volatility, are particularly suited for this role.
Many insects utilize fatty acid-derived molecules, including aldehydes, alcohols, and acetate (B1210297) or methyl esters, as pheromones for chemical communication, particularly for mating. nih.gov The biosynthesis of these pheromones often begins with common fatty acids like C16 and C18 precursors. nih.govwikipedia.org While a direct role for this compound as a pheromone in a specific insect species is not prominently documented in scientific literature, fatty acid methyl esters (FAMEs) from various sources have been shown to have repellent effects on insects. For instance, coconut fatty acid methyl esters have demonstrated repellency against the winged forms of the aphid Myzus persicae. mdpi.commdpi.com Furthermore, studies on the mosquito vector Culex quinquefasciatus have shown that various fatty acids and their methyl esters can be toxic to larvae, indicating a potential role in defense or interspecies competition. nih.gov
Plants release a diverse array of volatile organic compounds (VOCs) for defense, to attract pollinators, and to communicate with other plants. While there is no specific evidence detailing the release of this compound as a plant VOC, fatty acid methyl esters are a known class of plant volatiles. For example, methyl palmitate and other C16 fatty acid methyl esters have been identified in the extracts of various plants and are known to possess antimicrobial and antioxidant properties. nih.govresearchgate.net The release of such compounds can play a crucial role in the plant's interaction with its environment, including deterring pathogens and herbivores.
Participation in Plant Stress Response and Defense Mechanisms
The parent fatty acid, hexadecatrienoic acid (16:3), is a key player in plant defense signaling. It is a precursor for the biosynthesis of jasmonates, a class of phytohormones that regulate responses to a wide range of biotic and abiotic stresses. Specifically, in "16:3 plants," hexadecatrienoic acid located in chloroplast membranes is converted into dinor-12-oxo-phytodienoic acid (dn-OPDA), a biologically active jasmonate that triggers defense gene expression. nih.govnih.gov This pathway is a critical component of the plant's innate immune system.
| Plant Species Example | Precursor Fatty Acid | Key Signaling Molecule | Biological Role |
| Arabidopsis thaliana | Hexadecatrienoic acid (16:3) | dinor-12-oxo-phytodienoic acid (dn-OPDA) | Defense against herbivores and pathogens |
| Marchantia polymorpha | Hexadecatrienoic acid (16:3) | dinor-12-oxo-phytodienoic acid (dn-OPDA) | Regulation of development and stress responses |
Metabolic Regulation and Energy Homeostasis in Specific Organisms (e.g., lipid metabolism in animals)
Metabolic Fate of Hexadecatrienoic Acid in Animals
| Initial Compound | Metabolic Process | Product | Significance |
|---|---|---|---|
| Hexadecatrienoic acid (16:3n-3) | Elongation & Desaturation | Eicosapentaenoic acid (EPA; 20:5n-3) | Precursor for anti-inflammatory mediators |
| Hexadecatrienoic acid (16:3n-3) | Elongation & Desaturation | Docosahexaenoic acid (DHA; 22:6n-3) | Essential for brain and retinal function |
Evolutionary Conservation of Fatty Acid Pathways across Species
The metabolic pathways for the synthesis and modification of fatty acids are highly conserved across a vast range of species, from bacteria and plants to animals. nih.govnih.gov The enzymes responsible for these processes, such as fatty acid synthases and desaturases, show remarkable evolutionary linkage. The synthesis of polyunsaturated fatty acids like hexadecatrienoic acid relies on a series of desaturase enzymes that introduce double bonds at specific positions in the fatty acid chain. The genes encoding these desaturases are found in both prokaryotic and eukaryotic organisms, highlighting the ancient origins and fundamental importance of these molecules in biology. nih.govnih.gov The ability to produce or modify PUFAs has been a critical factor in the adaptation of organisms to different environmental conditions, such as temperature changes that affect membrane fluidity.
Biotechnological and Industrial Research Applications
Potential in Oleochemical Feedstocks (e.g., for biofuel and biomaterial production)
Methyl hexadeca-6,9,12-trienoate is a type of fatty acid methyl ester (FAME), a class of molecules that form the basis of biodiesel. The production of biodiesel through the transesterification of oils is a well-established process. This involves reacting a triglyceride (fat or oil) with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce FAMEs and glycerol (B35011). mdpi.com The properties of the resulting biodiesel are influenced by the specific fatty acid composition of the feedstock.
While research has been conducted on various FAMEs for biodiesel, the specific use of this compound is less documented. However, its nature as a polyunsaturated FAME suggests it can be a component of biodiesel derived from certain algal or plant oils. The degree of unsaturation in FAMEs affects properties such as iodine value and oxidative stability, which are critical for fuel quality. mdpi.com For instance, a higher degree of unsaturation can lead to a higher iodine value. mdpi.com
Beyond biofuels, FAMEs are also gaining traction as green alternatives to petroleum-derived products in the synthesis of biomaterials. One such application is in the production of plasticizers. For example, the chemoenzymatic epoxidation of FAMEs from sources like grape seed oil has been explored to create environmentally friendly plasticizers for biopolymers such as poly(lactic acid) (PLA). acs.org This process involves the conversion of the double bonds in the fatty acid chain into epoxide groups, a reaction for which this compound's three double bonds make it a suitable candidate.
Table 1: Comparison of Catalysts for FAME Production
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous Base | High reaction rate, mild reaction conditions. mdpi.com | Sensitive to free fatty acid content, catalyst separation can be costly. mdpi.com |
| Homogeneous Acid | Less sensitive to free fatty acids. | Slower reaction rate, can be corrosive. mdpi.com |
| Heterogeneous (Solid) | Easily separated, regenerated, and recycled. mdpi.com | Slower reaction rate, potential for unwanted side reactions. mdpi.com |
| Biocatalysts (e.g., Lipases) | High specificity, mild reaction conditions. mdpi.com | Can be more expensive, slower reaction rates than chemical catalysts. |
Application as Analytical Standards and Reference Materials
In the field of analytical chemistry, particularly in the analysis of lipids, pure compounds are essential as standards for the identification and quantification of components in complex mixtures. This compound is available commercially as an analytical standard with high purity (typically >98%). cymitquimica.comlarodan.com
These standards are crucial for various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). In GC analysis of fatty acids, for example, a mixture of FAME standards is often used to create a calibration curve, allowing for the determination of the concentration of individual fatty acids in a sample. The availability of this compound as a neat or solubilized standard facilitates its use in such applications. larodan.comsigmaaldrich.comsigmaaldrich.com Its well-defined chemical structure and molecular weight serve as a reliable reference point for researchers studying lipid profiles in various biological and industrial samples. nih.gov
Table 2: Properties of this compound as an Analytical Standard
| Property | Value | Source |
| CAS Number | 873108-80-6 | larodan.comnih.gov |
| Molecular Formula | C17H28O2 | cymitquimica.comnih.gov |
| Molecular Weight | 264.4 g/mol | cymitquimica.comnih.gov |
| Purity | >98% | cymitquimica.comlarodan.com |
| Format | Neat or in solution | larodan.com |
Enzymatic Biotransformation and Biocatalysis for Derivative Production
The double bonds in the carbon chain of this compound are reactive sites that can be modified through enzymatic processes to produce a variety of valuable derivatives. Biotransformation using enzymes, or biocatalysis, offers a green and highly specific alternative to traditional chemical synthesis. acs.org
Lipases are a class of enzymes that are widely used in the transesterification of oils to produce FAMEs for biodiesel. mdpi.commdpi.com These enzymes can also be employed in other reactions, such as esterification and interesterification. The use of biocatalysts like Candida antarctica lipase (B570770) has been demonstrated for the epoxidation of FAMEs, a process that introduces oxygen atoms at the double bonds to form epoxides. acs.org These epoxidized FAMEs have applications as plasticizers and stabilizers for polymers. acs.org
Given its three double bonds, this compound is a prime candidate for such enzymatic modifications. The specificity of enzymes could potentially allow for the targeted modification of one or more of these double bonds, leading to the synthesis of novel compounds with specific functionalities. Research into the enzymatic conversion of polyunsaturated fatty acids is an active area, with the potential to yield a wide range of bio-based chemicals and materials.
Q & A
Q. How can the purity and structural integrity of methyl hexadeca-6,9,12-trienoate be verified following synthesis?
To confirm purity and structure, employ gas chromatography-mass spectrometry (GC-MS) for retention time alignment with authenticated standards and molecular ion detection (e.g., m/z 292.24 for [M+H]+). Pair this with nuclear magnetic resonance (NMR) to validate double-bond geometry (δ 5.3–5.4 ppm for Z-configured olefinic protons) and ester functionality (δ 3.6 ppm for methoxy groups). Cross-reference spectral data with databases like NIST Chemistry WebBook (e.g., InChIKey: WXJXHVWFHVIRRU-JPFHKJGASA-N) .
Q. What chromatographic methods optimize the separation of this compound from positional isomers?
Use reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (95:5 to 100% acetonitrile over 30 min) to resolve isomers based on polarity differences. For GC, employ a polar capillary column (e.g., BPX-70) with temperature programming (150°C to 250°C at 5°C/min). Retention indices and mass spectral fragmentation (e.g., m/z 108 for α-cleavage near double bonds) aid in distinguishing isomers like methyl γ-linolenate (6,9,12) from α-linolenate (9,12,15) .
Advanced Research Questions
Q. What role does this compound play in lipidomic remodeling of colorectal mucosa?
In human colorectal mucosa, this ester is detected in phospholipid derivatives (e.g., PS(15:0/18:2(9Z,12Z))) via high-resolution mass spectrometry (HRMS) . Its incorporation into lipid bilayers may modulate membrane fluidity or signaling pathways. Tissue-specific isotopic labeling (e.g., 13C-tracers) can track its metabolic flux in inflammation or cancer models .
Q. How do the 6,9,12 double bonds influence enzymatic processing in mammalian lipid metabolism?
The Δ6 double bond position makes this compound a substrate for Δ5-desaturase and elongase enzymes , converting it to longer-chain PUFA derivatives (e.g., arachidonic acid precursors). In vitro assays with liver microsomes and LC-MS/MS analysis of intermediates reveal competitive inhibition by similar substrates, highlighting steric constraints in enzyme active sites .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. null effects) be reconciled in studies of methyl hexadeca-6,12-trienoate?
Discrepancies may arise from isomer contamination (e.g., Δ9 vs. Δ6 unsaturation) or matrix effects in bioassays. Implement fractionation protocols (e.g., silver-ion chromatography) to isolate pure isomers, followed by minimum inhibitory concentration (MIC) testing against Gram-positive pathogens (e.g., Staphylococcus aureus). Dose-response curves and synergy assays (e.g., checkerboard with β-lactams) clarify bioactivity thresholds .
Methodological Challenges and Solutions
Q. What strategies mitigate oxidation during storage of this compound?
Store under inert gas (argon) at −80°C with antioxidants (0.01% BHT). Monitor peroxide formation via FTIR (absorption at 970 cm−1 for conjugated dienes) and thiobarbituric acid reactive substances (TBARS) assays. Encapsulation in cyclodextrins or liposomes enhances stability for in vivo studies .
Q. How can isotopic tracing elucidate the biosynthetic origin of this compound in fungal systems?
Feed Fusarium spp. with 13C-labeled acetate or linoleic acid, then analyze time-resolved LC-HRMS profiles to track incorporation into methyl ester pools. Compare isotopic enrichment patterns with gene expression data (e.g., fatty acid desaturase FADS2) to link biosynthesis to genetic regulation .
Data Analysis and Interpretation
Q. What statistical approaches validate the significance of this compound in multi-omics datasets?
Apply partial least squares-discriminant analysis (PLS-DA) to lipidomics data to identify covariance with phenotypic outcomes (e.g., tumor growth). Pair with pathway enrichment tools (e.g., LIPID MAPS) to map its role in eicosanoid or glycerophospholipid pathways. Bootstrap resampling (1,000 iterations) ensures robustness in small-sample studies .
Q. How do solvent systems impact the crystallization of this compound for X-ray diffraction?
Crystallize from hexane/ethyl acetate (3:1) at −20°C to obtain monoclinic crystals. Resolve disorder in aliphatic chains via Sheldrick’s twin refinement and Hirshfeld surface analysis . Compare experimental bond angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate molecular conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
